1-(2,2-Diethoxyethoxy)-3-methoxybenzene
Description
1-(2,2-Diethoxyethoxy)-3-methoxybenzene (CAS: 108639-46-9) is an aromatic ether derivative featuring a methoxy group at the 3-position and a diethoxyethoxy side chain at the 1-position of the benzene ring. This compound is structurally characterized by its two ethoxy groups attached to an ethylene glycol-like chain, which confers unique solubility and stability properties. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
Key properties include:
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWICPLFJEQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC(=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Diethoxyethoxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then further reacted to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-(2,2-Diethoxyethoxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Benzyloxyacetaldehyde Diethyl Acetal (CAS: 42783-78-8)
- Structure : Features a benzyl group instead of a methoxybenzene core.
- Molecular formula : C₁₃H₂₀O₃
- Key differences: The benzyl group introduces greater lipophilicity compared to the methoxy-substituted aromatic ring. Reactivity: The benzyl group is prone to hydrogenolysis, whereas the diethoxyethoxy chain in 1-(2,2-Diethoxyethoxy)-3-methoxybenzene is more stable under acidic conditions .
| Property | This compound | Benzyloxyacetaldehyde Diethyl Acetal |
|---|---|---|
| Boiling Point | Not reported | ~250°C (estimated) |
| Solubility | Likely polar aprotic solvents | Soluble in ethanol, ether |
| Applications | Pharmaceutical intermediates | Protecting group in synthesis |
1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)
- Structure : Contains a bromoethoxy substituent instead of diethoxyethoxy.
- Key differences: The bromine atom serves as a leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki couplings). In contrast, the diethoxyethoxy group in this compound is non-reactive under similar conditions, acting as a stable linker .
| Property | This compound | 1-(2-Bromoethoxy)-3-methylbenzene |
|---|---|---|
| Reactivity | Low (stable ether) | High (SN2 reactions) |
| Stability | Acid/base resistant | Sensitive to nucleophiles |
| Typical Use | Solubility enhancer | Cross-coupling reactions |
1-(2,2-Dimethoxyethoxy)-3-methylbenzene
- Structure : Methoxy groups replace ethoxy groups in the side chain.
- Key differences: Dimethoxyethoxy chains are less lipophilic than diethoxyethoxy, affecting solubility in non-polar solvents.
| Property | This compound | 1-(2,2-Dimethoxyethoxy)-3-methylbenzene |
|---|---|---|
| Lipophilicity (LogP) | Higher (estimated ~2.5) | Lower (estimated ~1.8) |
| Synthesis | Ethylation of diol intermediates | Methylation of diol precursors |
1-(Hex-5-enyloxy)-3-methoxybenzene (Compound 5a from )
- Structure : Features a terminal alkene in the side chain.
- Key differences :
| Property | This compound | 1-(Hex-5-enyloxy)-3-methoxybenzene |
|---|---|---|
| Functional Group | Ether | Ether + alkene |
| Reactivity | Inert | High (via alkene) |
Biological Activity
1-(2,2-Diethoxyethoxy)-3-methoxybenzene, a compound with a complex ether structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including data from recent studies, structure-activity relationships, and insights into its mechanisms of action.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of the molecule, which is crucial for scavenging free radicals.
Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on various enzymes:
The inhibition of tyrosinase is particularly noteworthy as it suggests potential applications in skin-whitening agents or treatments for hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 melanoma cells demonstrated that while the compound exhibits some cytotoxic effects at higher concentrations (5 μM), it remains relatively non-toxic at lower concentrations (0-2 μM). The results are summarized below:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 98 |
| 2 | 95 |
| 5 | 70 |
These findings indicate that while there is a dose-dependent relationship between concentration and cytotoxicity, the compound shows promise for therapeutic applications without significant toxicity at lower doses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Groups: Contribute to increased lipophilicity and enhance interaction with biological targets.
- Ether Linkages: May influence solubility and bioavailability.
The SAR indicates that modifications to the methoxy and ethoxy groups can significantly impact the compound's biological efficacy.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Tyrosinase Inhibition Study: A study demonstrated that compounds with similar methoxy substitutions exhibited varying degrees of tyrosinase inhibition, suggesting a strong correlation between molecular structure and enzyme activity .
- Anticancer Activity: Research has indicated that related compounds show promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
